![molecular formula C13H16N2O2 B3180924 Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 444188-88-9](/img/structure/B3180924.png)

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Vue d'ensemble

Description

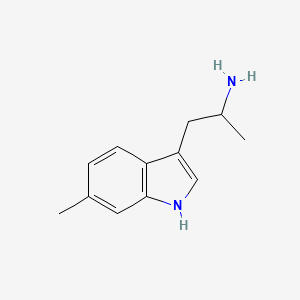

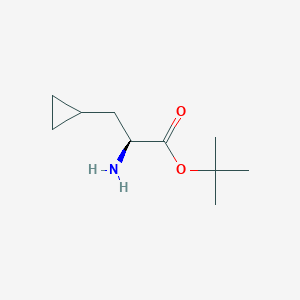

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a research chemical . It has the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol .

Synthesis Analysis

The synthesis of Benzyl 3,7-diazabicyclo[4.1.0]heptan-3-carboxylate involves the reaction of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with sodium azide and ammonium chloride in a solution of methanol and water. The reaction is stirred at 65°C for 7 hours .Molecular Structure Analysis

The molecular structure of Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can be represented by the SMILES notation: C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Synthesis of Unnatural Amino Acids : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, involves key steps like diazomalonate insertion, intramolecular cyclization, and chemoselective reduction. This amino acid, due to its unique bicyclic nature and conformational constraints, holds significant potential in medicinal chemistry (Napolitano et al., 2010).

Formation of Bicyclic Systems : A method for synthesizing 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been developed. This involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds, leading to bicyclic systems with significant conformational stability, as shown through X-ray diffraction studies and quantum-chemical calculations (Kuznetsov et al., 2003).

Pharmacological Applications : Novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) have been synthesized, specifically 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides. These compounds demonstrate activity as partial or full agonists at these receptors, showing potential for various pharmacological applications (Strachan et al., 2014).

Chemical Transformations and Synthesis

Cycloaddition Reactions : The synthesis of fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates through Diels–Alder cycloaddition between nucleophilic 2-azadienes and electrophilic 2H-azirines demonstrates the capacity for endo- and regio-selective reactions, leading to a variety of isomers and diastereoisomers. This showcases the utility of these compounds in organic synthesis (Alves et al., 2004).

Synthesis of Bicyclic β-Lactams : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, and subsequently into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrates the synthetic versatility of these compounds. These transformations are important in the context of drug design and synthesis of biologically active molecules (Mollet et al., 2012).

Formation of Bicyclic Structures : The synthesis of 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptanes shows the creation of bicyclic structures with significant conformational and stereochemical implications. These structures are valuable in the design of complex molecules, potentially with biological activity (Gensini et al., 2002).

Propriétés

IUPAC Name |

benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZYIWWGXYFCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,12R,12aR)-3a,4,12,12a-Tetrahydro-2,2-dimethyl-4,12-epoxy-5H,8H-1,3-dioxolo[4,5-e]pyrimido[2,1-b][1,3]oxazocin-8-one](/img/structure/B3180851.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)